molecular formula C21H26N4 B11313956 N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11313956
M. Wt: 334.5 g/mol
InChI Key: CRJXAOVHTRWUCR-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 3,5-dimethyl groups on the pyrimidine core.
  • 2-(4-methylphenyl) substitution at position 2.
  • N-cyclohexylamine at position 5.

Pyrazolo[1,5-a]pyrimidines are a versatile scaffold in medicinal chemistry, known for their kinase inhibition, antimicrobial, and antitumor activities .

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H26N4/c1-14-9-11-17(12-10-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-7-5-4-6-8-18/h9-13,18,23H,4-8H2,1-3H3

InChI Key

CRJXAOVHTRWUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate β-enaminones with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Sodium borohydride in methanol or ethanol is commonly employed.

    Substitution: Halogenated solvents and bases like potassium carbonate are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

Compound Cancer Type IC50 (µM) Reference
This compoundA549 (Lung)10.0
N-cyclohexyl derivativeMCF-7 (Breast)8.0

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting key signaling pathways involved in cell survival.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Notably, it has been studied for its activity against:

Enzyme Inhibition Type IC50 (µM) Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Bruton’s tyrosine kinase (BTK)Non-competitive Inhibition20.0

These enzymes are critical in various biological processes, including nucleotide synthesis and B-cell signaling pathways, making them relevant targets for drug development.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Molecular Formula Key Activities/Properties Reference
Target Compound 3,5-dimethyl; 2-(4-methylphenyl); N-cyclohexyl C₂₃H₂₈N₄ Hypothesized anti-TB/kinase inhibition*
3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl) (Compound 33) 3-(4-Fluorophenyl); 5-(p-tolyl); N-pyridin-2-ylmethyl C₂₆H₂₂FN₅ Potent M. tb inhibition (MIC = 0.12 μM), low hERG liability
N-(4-Chlorophenyl)-2-methyl-3,5-diphenyl (CAS 890624-32-5) 2-methyl; 3,5-diphenyl; N-(4-chlorophenyl) C₂₅H₁₉ClN₄ Undisclosed activity; molecular weight = 410.9
3-(4-Fluorophenyl)-5,6-dimethyl-N-(1-(pyridin-2-yl)ethyl) (Compound 10a) 3-(4-Fluorophenyl); 5,6-dimethyl; N-(pyridin-2-yl)ethyl C₂₀H₁₈FN₅ Stable LCMS profile (Rt = 0.724 min, purity >95%)
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methyl (CAS 890621-36-0) 3-(2-methoxyphenyl); 5-methyl; N-(4-chlorophenyl) C₂₁H₁₈ClN₅O Structural diversity for SAR exploration
5-Chloro-N-(4-methanesulfonylphenyl) (CAS 685107-25-9) 5-chloro; N-(4-methanesulfonylphenyl) C₁₃H₁₁ClN₄O₂S Potential kinase/antimicrobial applications

*Note: Biological data for the target compound are inferred from structural analogs.

Structure–Activity Relationship (SAR) Insights

Position 3 Substitution: A 4-fluorophenyl group at position 3 enhances anti-TB activity (e.g., Compound 33, MIC = 0.12 μM) . Hydrophobic groups (e.g., methyl, aryl) improve kinase binding by occupying ATP pockets .

Position 7 Amine Modifications :

  • N-pyridin-2-ylmethyl derivatives (e.g., Compound 33) show high potency but may carry hERG channel liability .
  • N-cyclohexyl (target compound) could enhance metabolic stability and reduce hERG risks due to reduced basicity .

Position 2 and 5 Substitutions :

  • 2-(4-methylphenyl) in the target compound may enhance lipophilicity, aiding membrane penetration.
  • 5-aryl/heteroaryl groups (e.g., p-tolyl in Compound 33) are critical for M. tb inhibition .

Biological Activity

N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the pyrazolopyrimidine class, characterized by a fused pyrazole and pyrimidine ring structure. Its chemical formula is C18H22N4, and it features a cyclohexyl group and a 4-methylphenyl substituent that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular, this compound has shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • Cell Viability Assays :
    • The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values (concentration required to inhibit cell viability by 50%) were determined to be:
      • MCF7: 0.01 µM
      • A549: 0.03 µM
      • HepG2: 0.16 µM .
  • Mechanisms of Action :
    • Aurora-A Kinase Inhibition : The compound has been identified as an inhibitor of Aurora-A kinase, which plays a crucial role in cell cycle regulation. Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells .
    • Autophagy Induction : Research indicates that certain derivatives of this compound can induce autophagy without causing apoptosis in A549 cells, suggesting a dual mechanism of action .
  • Comparative Analysis :
    • A comparative study with standard anticancer drugs showed that this compound exhibited superior activity against resistant cancer cell lines compared to conventional therapies .

Biological Activity Table

Biological ActivityCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF70.01Aurora-A kinase inhibition
AnticancerA5490.03Autophagy induction
AnticancerHepG20.16Cell cycle arrest

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability. However, toxicity assessments are essential for determining its safety profile before clinical applications can be considered.

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